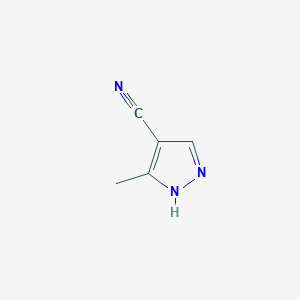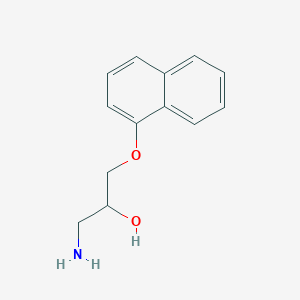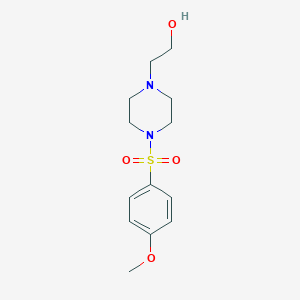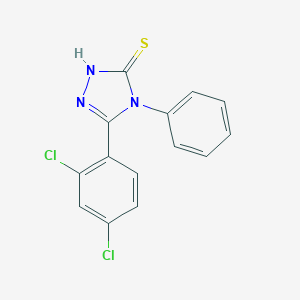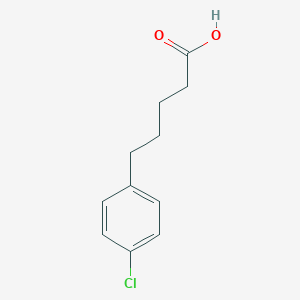
5-(4-Chlorophenyl)pentanoic acid
Descripción general
Descripción
5-(4-Chlorophenyl)pentanoic acid is a chemical compound with the molecular formula C11H13ClO2 . It is a medium-chain fatty acid .
Synthesis Analysis
The synthesis of 5-(4-Chlorophenyl)pentanoic acid involves a seven-step reaction sequence . The compound was synthesized by homologation at the carboxyl end of baclofen .Molecular Structure Analysis
The molecular structure of 5-(4-Chlorophenyl)pentanoic acid has been determined using single-crystal X-ray diffraction and DFT calculations . The InChI code for the compound is 1S/C11H13ClO2/c12-10-7-5-9 (6-8-10)3-1-2-4-11 (13)14/h5-8H,1-4H2, (H,13,14) .Chemical Reactions Analysis
The chemical reactions involving 5-(4-Chlorophenyl)pentanoic acid are complex. For instance, N-Boc-protected (4R, 5R)-4- (4-chlorophenyl)-5-hydroxy-2-piperidone was deoxygenated via a modified Barton-McCombie reaction to give N-Boc-protected ®-4- (4-chlorophenyl)-2-piperidone .Physical And Chemical Properties Analysis
5-(4-Chlorophenyl)pentanoic acid has a molecular weight of 212.67 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 . The exact mass of the compound is 212.0604073 g/mol .Aplicaciones Científicas De Investigación
I have conducted a search for the scientific research applications of 5-(4-Chlorophenyl)pentanoic acid , but unfortunately, the available online resources do not provide detailed information on unique applications for this compound. The search results mainly offer general chemical properties and availability from suppliers like Sigma-Aldrich and ChemScene .
Safety and Hazards
Propiedades
IUPAC Name |
5-(4-chlorophenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYNOIVMWZJAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-(4-Chlorophenyl)pentanoic acid formed during the bacterial degradation of 4-chlorobiphenyl?
A1: The research paper [] outlines the step-by-step metabolic pathway of 4-chlorobiphenyl (4-CB) by the Gram-negative bacterial strain B-206. The process involves a series of oxidation reactions. Initially, the non-chlorinated ring of 4-CB undergoes oxidation, leading to the formation of dihydrodiols and catechols. These intermediates are further oxidized, ultimately producing a series of metabolites, including 5-(4-Chlorophenyl)pentanoic acid. This compound is formed through the oxidative cleavage of the aromatic ring structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)

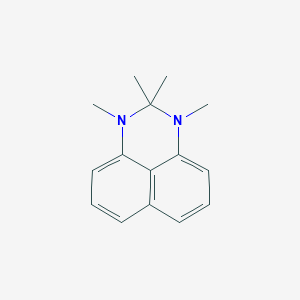

![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)




